molecular formula C23H34O6 B14418049 Ajugarin-IV CAS No. 82225-47-6

Ajugarin-IV

Cat. No.: B14418049
CAS No.: 82225-47-6
M. Wt: 406.5 g/mol
InChI Key: IPBJLEBCIOWRHJ-IKZNSBIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ajugarin-IV is a neo-clerodane diterpene isolated from the plant Ajuga remota.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ajugarin-IV involves several steps, typically starting from simpler diterpenoid precursors. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the formation of the neo-clerodane structure .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as Ajuga remota, remains a viable method. This process involves harvesting the plant, followed by solvent extraction and purification techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Ajugarin-IV undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

    Chemistry: Used as a model compound for studying neo-clerodane diterpenes and their reactivity.

    Biology: Investigated for its insecticidal properties and potential use in pest control.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

Ajugarin-IV exerts its effects primarily through its interaction with specific molecular targets. Its insecticidal activity is believed to involve disruption of the nervous system in insects, leading to paralysis and death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with neurotransmitter function .

Comparison with Similar Compounds

Ajugarin-IV is part of a larger group of neo-clerodane diterpenes, which include compounds like ajugarin-I, ajugarin-II, and ajugarin-III. These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its specific insecticidal properties and the particular arrangement of its functional groups .

List of Similar Compounds

Properties

CAS No.

82225-47-6

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

methyl (1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate

InChI

InChI=1S/C23H34O6/c1-14-11-19(29-15(2)24)23(4)17(21(26)27-5)7-6-8-18(23)22(14,3)10-9-16-12-20(25)28-13-16/h12,14,17-19H,6-11,13H2,1-5H3/t14-,17+,18-,19+,22+,23+/m1/s1

InChI Key

IPBJLEBCIOWRHJ-IKZNSBIOSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@]2([C@@H](CCC[C@@H]2[C@@]1(C)CCC3=CC(=O)OC3)C(=O)OC)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(CCCC2C1(C)CCC3=CC(=O)OC3)C(=O)OC)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.